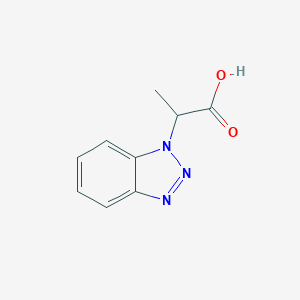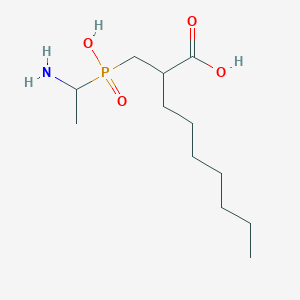
Heptyl phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl phosphinate is a chemical compound with the molecular formula C7H16O3P. It is a phosphinic acid derivative that has been extensively studied for its potential applications in various fields, including catalysis, flame retardancy, and as a precursor for the synthesis of other phosphorus-containing compounds.
Wissenschaftliche Forschungsanwendungen
Heptyl phosphinate has been extensively studied for its potential applications in catalysis. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. In addition, heptyl phosphinate has been used as a flame retardant in polymers, due to its ability to inhibit the ignition and spread of flames.
Wirkmechanismus
The mechanism of action of heptyl phosphinate is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain chemical reactions by coordinating with electron-rich molecules. In addition, heptyl phosphinate may also act as a flame retardant by releasing phosphorus-containing radicals, which can interrupt the combustion process.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of heptyl phosphinate. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is not expected to have any significant effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using heptyl phosphinate in lab experiments is its high stability and low reactivity. It can be easily handled and stored without the need for special precautions. However, one limitation is its relatively low solubility in common organic solvents, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for research on heptyl phosphinate. One area of interest is the development of new catalytic applications, particularly in the synthesis of complex organic compounds. In addition, there is potential for heptyl phosphinate to be used in the development of new flame retardant materials. Finally, further studies are needed to fully understand the mechanism of action and potential environmental impacts of heptyl phosphinate.
Conclusion
In conclusion, heptyl phosphinate is a phosphinic acid derivative that has potential applications in catalysis and flame retardancy. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of heptyl phosphinate in various fields.
Synthesemethoden
Heptyl phosphinate can be synthesized by the reaction of heptyl alcohol with phosphorus trichloride and sodium hydroxide. The reaction produces heptyl phosphinic acid, which can be further converted to heptyl phosphinate by the addition of a base such as sodium hydroxide or potassium hydroxide.
Eigenschaften
CAS-Nummer |
113592-29-3 |
|---|---|
Produktname |
Heptyl phosphinate |
Molekularformel |
C12H26NO4P |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
2-[[1-aminoethyl(hydroxy)phosphoryl]methyl]nonanoic acid |
InChI |
InChI=1S/C12H26NO4P/c1-3-4-5-6-7-8-11(12(14)15)9-18(16,17)10(2)13/h10-11H,3-9,13H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
YPILDURZUUKHOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |
Kanonische SMILES |
CCCCCCCC(CP(=O)(C(C)N)O)C(=O)O |
Synonyme |
(1-aminoethyl)(2-carboxy-1-octyl)phosphinic acid heptyl phosphinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



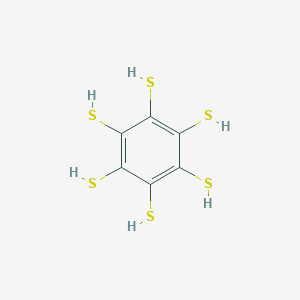
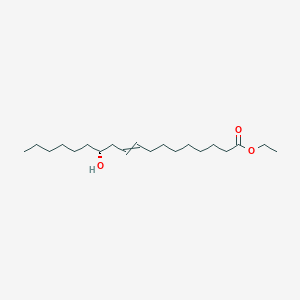

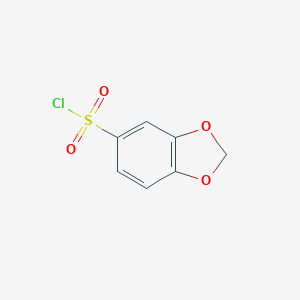
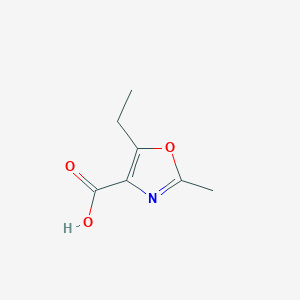

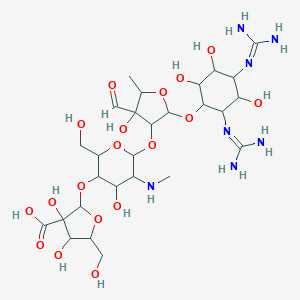
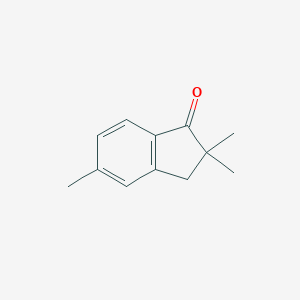
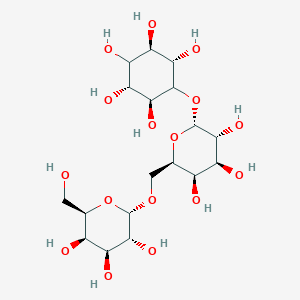
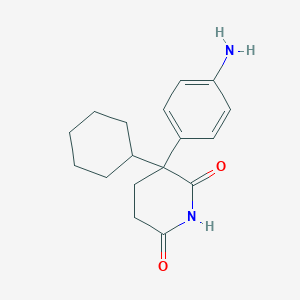
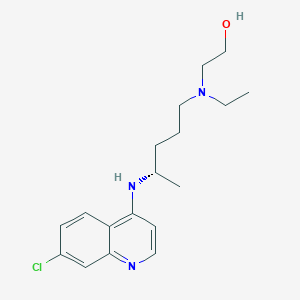

![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)
